molecular formula C17H29Cl2N3O4 B2828984 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride CAS No. 1396849-81-2

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride

Cat. No.: B2828984
CAS No.: 1396849-81-2
M. Wt: 410.34
InChI Key: PLGLJQUSPAOOLL-UHFFFAOYSA-N
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Description

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride is a complex organic compound that features a piperazine ring substituted with a furan and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-(furan-2-yl)-2-hydroxyethyl chloride under basic conditions to form 4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine.

    Acylation Reaction: The intermediate is then reacted with N-((tetrahydrofuran-2-yl)methyl)acetyl chloride in the presence of a base such as triethylamine to yield the target compound.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The compound can be reduced at the furan ring or the piperazine nitrogen atoms, leading to various hydrogenated derivatives.

    Substitution: The hydroxyl group on the furan ring can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or pyridine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogenated piperazine or furan derivatives.

    Substitution: Ethers or esters of the furan ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound can be studied for its interactions with biological macromolecules. Its piperazine ring is a common motif in many bioactive compounds, suggesting potential pharmacological activity.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Piperazine derivatives are known for their activity against a range of diseases, including neurological disorders and infections.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in organic synthesis due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride would depend on its specific application. Generally, compounds with piperazine rings can interact with various receptors in the body, such as serotonin or dopamine receptors, influencing neurotransmission pathways. The furan and tetrahydrofuran moieties may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetamide: Lacks the furan and tetrahydrofuran rings, making it less complex.

    N-(2-(furan-2-yl)ethyl)piperazine: Contains the furan ring but lacks the tetrahydrofuran moiety.

    4-(2-(tetrahydrofuran-2-yl)ethyl)piperazine: Contains the tetrahydrofuran ring but lacks the furan moiety.

Uniqueness

The uniqueness of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride lies in its combination of a piperazine ring with both furan and tetrahydrofuran moieties. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4.2ClH/c21-15(16-4-2-10-24-16)12-19-5-7-20(8-6-19)13-17(22)18-11-14-3-1-9-23-14;;/h2,4,10,14-15,21H,1,3,5-9,11-13H2,(H,18,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGLJQUSPAOOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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